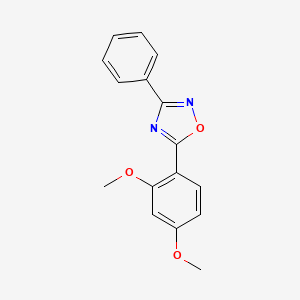

5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-19-12-8-9-13(14(10-12)20-2)16-17-15(18-21-16)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLYWXSBBWPODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1,2,4-Oxadiazoles

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with several reliable methods available for constructing the heterocyclic ring. These routes typically offer versatility in accessing a wide range of derivatives.

The most conventional and widely applied method for synthesizing 1,2,4-oxadiazoles is the cyclocondensation of an amidoxime (B1450833) with a carboxylic acid or its derivatives, such as acyl chlorides or esters. sci-hub.seias.ac.in This process generally involves two key steps: the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the 1,2,4-oxadiazole (B8745197) ring. chim.itnih.gov

For the synthesis of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, two primary pathways exist using this method:

Reaction of benzamidoxime (B57231) with an activated form of 2,4-dimethoxybenzoic acid.

Reaction of 2,4-dimethoxybenzamidoxime with an activated form of benzoic acid (e.g., benzoyl chloride). rjptonline.org

The cyclization of the O-acylamidoxime intermediate is often the most challenging step and can be facilitated by heating in solvents like toluene (B28343) or pyridine (B92270), or by using catalysts. ias.ac.in Bases such as pyridine or catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are commonly employed to promote the reaction under milder conditions. rjptonline.orgnih.gov

To improve efficiency and simplify procedures, one-pot syntheses have been developed. These methods circumvent the need to isolate intermediates, making them highly desirable for chemical library synthesis. ias.ac.inacs.org A common one-pot approach involves the reaction of amidoximes directly with carboxylic acids, esters, or aldehydes. nih.govnih.gov

One such procedure involves the condensation of amidoximes and carboxylic acid esters in a superbase medium like NaOH/DMSO at room temperature. nih.gov Another efficient method is the base-mediated one-pot synthesis from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride, where the aldehyde serves as both a substrate and an oxidant. rsc.org This process involves the sequential formation of an amidoxime from the nitrile, its condensation with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole, and subsequent oxidation to the final 1,2,4-oxadiazole. rsc.org Graphene oxide (GO) has also been utilized as a metal-free, dual-role catalyst (solid acid and oxidizing agent) in one-pot syntheses. nih.govrsc.org

Modern synthetic techniques have been applied to accelerate the formation of 1,2,4-oxadiazoles. Microwave-assisted synthesis, in particular, has proven to be a powerful tool, significantly reducing reaction times from hours to minutes while often improving yields. nih.govnih.govwjarr.com This technique is compatible with one-pot procedures, allowing for the rapid and efficient synthesis of variously disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes. nih.gov The use of polymer-supported reagents in combination with microwave heating further streamlines the process by simplifying purification, as the excess reagents can be removed by simple filtration. acs.org

Optimization of Reaction Conditions and Yields

The yield of 1,2,4-oxadiazole synthesis is highly dependent on reaction conditions, including the choice of reagents, catalysts, solvents, and temperature. Optimization of these parameters is crucial for achieving high efficiency.

For the crucial cyclodehydration step of O-acylamidoximes, various catalysts and conditions have been explored. While thermal conditions (refluxing in toluene or DMF) are effective, they can be harsh. ias.ac.in The use of a catalytic amount of TBAF in THF at room temperature provides a milder and often more efficient alternative. rjptonline.org For one-pot syntheses starting from amidoximes and esters, a NaOH/DMSO system has been identified as highly effective. mdpi.com

Coupling agents are often necessary for one-pot reactions involving carboxylic acids. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid for reaction with the amidoxime. acs.orgnih.gov The choice of solvent can also be critical; polar aprotic solvents like THF, DMF, and DMSO are commonly used. ias.ac.inmdpi.com Microwave-assisted methods have shown that reaction times can be drastically shortened while achieving high yields. nih.govacs.org

| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Cyclocondensation | Amidoxime + Acyl Chloride | Pyridine | Reflux | Traditional, well-established | ias.ac.in |

| Cyclocondensation | O-Acylamidoxime | Tetrabutylammonium fluoride (TBAF) | THF, Room Temperature | Mild conditions, high yields | rjptonline.org |

| One-Pot | Amidoxime + Ester | NaOH/DMSO | Room Temperature, 4-16 h | No intermediate isolation, mild | mdpi.com |

| One-Pot | Nitrile + Aldehyde + NH₂OH·HCl | Base (e.g., K₂CO₃) | Heating | Readily available starting materials | rsc.org |

| Microwave-Assisted | Carboxylic Acid + Amidoxime | PS-Carbodiimide/HOBt or HBTU/DIEA | Microwave Irradiation, <30 min | Rapid, high yields, efficient | acs.org |

Reaction Mechanisms of 1,2,4-Oxadiazole Formation

The formation of the 1,2,4-oxadiazole ring proceeds through distinct mechanistic pathways depending on the synthetic route.

Amidoxime and Acyl Derivative Route : This is the most common pathway. The nitrogen of the amidoxime's oxime group (–NOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or an activated carboxylic acid). This forms an O-acylamidoxime intermediate. The subsequent step is an intramolecular cyclization, where the amide nitrogen (–NH₂) attacks the imine carbon of the acylated oxime, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring. chim.itnih.gov

Oxidative Cyclization Route : Alternative routes involve oxidative cyclization. For instance, N-acyl amidines can undergo oxidative C–O bond formation. The reaction of N-benzyl amidoximes with an oxidizing agent like N-bromosuccinimide (NBS) in the presence of a base is presumed to proceed through N-halogenation, followed by base-induced dehydrohalogenation to form an imine intermediate, which then cyclizes. nih.govmdpi.com Another pathway involves the copper-catalyzed cascade reaction of amidines and methylarenes. mdpi.com

1,3-Dipolar Cycloaddition : Though less common for preparing 3,5-disubstituted isomers, the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile is a valid route. chim.itnih.gov This [3+2] cycloaddition reaction directly forms the heterocyclic ring. However, its utility can be limited by the reactivity of the nitrile and potential side reactions like the dimerization of the nitrile oxide. nih.gov

Chemical Reactivity of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring exhibits distinct chemical reactivity stemming from its electronic structure and relatively low aromaticity compared to other five-membered heterocycles. researchgate.net

Susceptibility to Nucleophiles : The ring system is electron-poor. The C3 and C5 positions are electrophilic and thus susceptible to attack by nucleophiles. chemicalbook.comresearchgate.net The presence of electron-withdrawing groups on the ring enhances this reactivity.

Inertness to Electrophiles : Conversely, the C3 and C5 positions are generally inert to electrophilic substitution reactions such as halogenation, nitration, or acylation. chemicalbook.com

Basicity : The pyridine-like nitrogen at the N4 position imparts weak basicity to the ring system.

Ring Cleavage and Rearrangement : A key feature of the 1,2,4-oxadiazole ring is the labile O–N bond. This weakness makes the ring prone to cleavage under reductive conditions, often yielding N-acylamidines. researchgate.net The ring's low aromaticity and the weak O–N bond also predispose it to various thermal or photochemical rearrangements to form more stable heterocyclic systems. chim.itresearchgate.net Notable examples include the Boulton-Katritzky Rearrangement (BKR), which involves an intramolecular nucleophilic substitution at the N2 position. chim.it Other rearrangements, such as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism, can also occur, particularly with bidentate nucleophiles.

Electrophilic and Nucleophilic Sites

The 1,2,4-oxadiazole ring is an electron-deficient system, which imparts distinct electronic properties to its constituent atoms. In the case of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, the reactivity is a concert of the inherent nature of the oxadiazole ring and the electronic effects of the phenyl and dimethoxyphenyl substituents.

Electrophilic Centers: The carbon atoms of the 1,2,4-oxadiazole ring, C3 and C5, are generally considered electrophilic. chim.it This is due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. Consequently, these positions are susceptible to attack by nucleophiles. The C5 position is often more reactive towards nucleophiles than the C3 position. The presence of the 2,4-dimethoxyphenyl group at C5 and the phenyl group at C3 will modulate the electrophilicity of these centers. The electron-donating methoxy (B1213986) groups on the phenyl ring at the C5 position may slightly reduce the electrophilicity of C5 through resonance effects. Conversely, the phenyl group at C3 has a less pronounced electronic effect.

Nucleophilic Centers: The nitrogen atoms of the 1,2,4-oxadiazole ring possess nucleophilic character. Specifically, the N4 atom is considered the most nucleophilic site and is the preferred center for electrophilic attack, such as protonation or alkylation. beilstein-journals.org The N2 atom, situated between the oxygen and another nitrogen, has lone pair electrons that are less available for electrophilic attack due to the inductive effect of the adjacent oxygen atom. However, under certain conditions, N2 can act as a nucleophilic center, particularly in intramolecular rearrangements.

The interplay of these electronic features is summarized in the table below:

| Atom/Position | Character | Influence of Substituents |

| C3 | Electrophilic | The phenyl group has a modest electronic influence. |

| C5 | Electrophilic | The electron-donating 2,4-dimethoxyphenyl group may slightly decrease its electrophilicity. |

| N2 | Weakly Nucleophilic/Electrophilic in rearrangements | Can be attacked by internal nucleophiles in rearrangements. |

| N4 | Nucleophilic | The primary site for reactions with external electrophiles. |

Ring Transformations and Rearrangements

The 1,2,4-oxadiazole ring is characterized by a relatively low level of aromaticity and a labile O-N bond, making it prone to various ring transformations and rearrangements, particularly under thermal or photochemical conditions. chim.it For 3,5-diaryl-1,2,4-oxadiazoles such as 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, the Boulton-Katritzky Rearrangement and the ANRORC mechanism are notable examples.

Boulton-Katritzky Rearrangement

The Boulton-Katritzky Rearrangement is a thermal process that involves the intramolecular cyclization of a substituent at the C3 position onto the N2 atom of the oxadiazole ring, leading to the formation of a new heterocyclic system. chim.it This reaction is driven by the formation of a more stable heterocyclic ring. The mechanism involves a nucleophilic attack from an atom in the side chain at C3 onto the electrophilic N2 atom, with the concomitant cleavage of the weak O-N bond. chim.it

For a derivative of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole to undergo this rearrangement, the phenyl group at the 3-position would need to be appropriately substituted with a side chain containing a nucleophilic center. For instance, if the phenyl group at C3 were to be replaced by a group containing a hydrazone, as seen in 3-benzoyl-5-phenyl-1,2,4-oxadiazole, it could rearrange to a 1,2,3-triazole. chim.it 5-Aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been shown to be unstable and rearrange into spiropyrazolinium salts. nih.gov

ANRORC Mechanism

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is another significant transformation pathway for 1,2,4-oxadiazoles, particularly when treated with strong nucleophiles. wikipedia.org This mechanism typically involves the initial attack of a nucleophile on an electrophilic carbon of the ring, leading to ring opening, followed by a subsequent intramolecular cyclization to form a new heterocyclic ring.

In the context of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, the C5 position is a likely site for the initial nucleophilic attack. chim.it For example, reaction with a bidentate nucleophile like hydrazine (B178648) could lead to the opening of the oxadiazole ring. The resulting intermediate could then undergo cyclization to form a new heterocyclic system, such as a 1,2,4-triazole. nih.gov The specific outcome of the ANRORC reaction is highly dependent on the nature of the nucleophile and the substituents on the oxadiazole ring.

Derivatization Strategies of the 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole Core

The synthesis of derivatives of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole can be achieved through several established synthetic routes for 1,2,4-oxadiazoles, primarily by modifying the starting materials. The two most common methods for the construction of the 1,2,4-oxadiazole ring are the reaction of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. researchgate.net

Modification of Starting Materials:

A straightforward strategy for derivatization involves using substituted benzamidoximes or substituted benzoic acids (or their activated forms like acyl chlorides) in the synthesis.

Varying the Phenyl Group at C3: To introduce different substituents on the phenyl ring at the 3-position, one would start with a variety of substituted benzamidoximes and react them with 2,4-dimethoxybenzoic acid.

Varying the Phenyl Group at C5: Conversely, to modify the 5-aryl substituent, benzamidoxime would be reacted with a range of substituted benzoic acids. For example, to introduce different patterns of methoxy groups or other functionalities on the phenyl ring at the C5 position, the corresponding substituted benzoic acids would be employed.

The following table outlines some potential derivatization strategies:

| Strategy | Starting Material 1 | Starting Material 2 | Resulting Derivative |

| Modification at C3-phenyl ring | Substituted Benzamidoxime | 2,4-Dimethoxybenzoic Acid | 5-(2,4-dimethoxyphenyl)-3-(substituted-phenyl)-1,2,4-oxadiazole |

| Modification at C5-phenyl ring | Benzamidoxime | Substituted Benzoic Acid | 5-(substituted-phenyl)-3-phenyl-1,2,4-oxadiazole |

| Introduction of non-aromatic groups | Aliphatic Amidoxime | 2,4-Dimethoxybenzoic Acid | 5-(2,4-dimethoxyphenyl)-3-(aliphatic)-1,2,4-oxadiazole |

| Introduction of other heterocyclic rings | Heterocyclic Amidoxime | 2,4-Dimethoxybenzoic Acid | 5-(2,4-dimethoxyphenyl)-3-(heterocyclyl)-1,2,4-oxadiazole |

Post-Synthetic Modification:

While less common for the 1,2,4-oxadiazole core itself, which is relatively stable, derivatization can also be achieved by chemical modification of the substituents. For instance, if the 2,4-dimethoxyphenyl group were replaced with a hydroxyphenyl group, this could be further functionalized through etherification or esterification reactions. Additionally, electrophilic aromatic substitution reactions could be performed on the phenyl rings, although the conditions would need to be carefully controlled to avoid degradation of the oxadiazole ring.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Structural Elucidation Beyond Basic Identification

Spectroscopic techniques are indispensable for confirming the molecular structure and probing the electronic and conformational properties of 1,2,4-oxadiazole (B8745197) derivatives. nih.gov

High-resolution ¹H and ¹³C NMR spectroscopy provides definitive evidence for the connectivity of the 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole structure and offers insights into the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and dimethoxyphenyl rings, as well as the methoxy (B1213986) group protons. The protons on the 3-phenyl group would typically appear as a multiplet in the range of δ 7.4-8.2 ppm. scispace.com For the 5-(2,4-dimethoxyphenyl) substituent, the proton ortho to the oxadiazole ring (H-6') is expected to be the most downfield of this system due to the ring's anisotropic effect. The remaining two aromatic protons (H-3' and H-5') would appear as a doublet and a doublet of doublets, respectively, at higher field strengths. The two methoxy groups would present as sharp singlets, likely around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides key information, particularly the chemical shifts of the oxadiazole ring carbons. Based on studies of analogous 3,5-diaryl-1,2,4-oxadiazoles, the C-3 and C-5 carbons of the heterocyclic ring are expected to resonate at approximately δ 168 ppm and δ 175 ppm, respectively. researchgate.net The carbon atoms of the phenyl and dimethoxyphenyl rings will appear in the typical aromatic region (δ 110-165 ppm). The methoxy carbons are anticipated to produce signals around δ 55-56 ppm. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxadiazole C-3 | - | ~168.5 |

| Oxadiazole C-5 | - | ~175.0 |

| Phenyl C-1'' | - | ~127.0 |

| Phenyl C-2''/C-6'' | ~8.1-8.2 (d) | ~129.0 |

| Phenyl C-3''/C-5'' | ~7.5-7.6 (m) | ~129.5 |

| Phenyl C-4'' | ~7.6-7.7 (m) | ~132.0 |

| Dimethoxyphenyl C-1' | - | ~115.0 |

| Dimethoxyphenyl C-2' | - | ~162.0 |

| Dimethoxyphenyl C-3' | ~6.6-6.7 (d) | ~99.0 |

| Dimethoxyphenyl C-4' | - | ~164.0 |

| Dimethoxyphenyl C-5' | ~6.7-6.8 (dd) | ~106.0 |

| Dimethoxyphenyl C-6' | ~7.9-8.0 (d) | ~133.0 |

| Methoxy (-OCH₃) | ~3.9 (s), ~3.85 (s) | ~56.0, ~55.8 |

IR and Raman spectroscopy are used to identify the characteristic vibrational modes associated with the compound's functional groups. journalspub.com For 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, the spectra would be dominated by bands corresponding to the aromatic rings and the central oxadiazole heterocycle.

Key expected vibrational frequencies include:

Aromatic C-H stretching: ~3100-3000 cm⁻¹

Aromatic C=C stretching: Multiple bands in the ~1610-1450 cm⁻¹ region.

Oxadiazole C=N stretching: A characteristic sharp band around ~1615-1600 cm⁻¹. oaji.net

Oxadiazole ring C-O-C stretching: Bands in the ~1280-1020 cm⁻¹ range. oaji.net

Asymmetric and symmetric C-O-C stretching (methoxy groups): Strong bands around ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric).

Table 2: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium-Weak |

| C=N stretch (Oxadiazole) | ~1610 | Medium-Strong |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong |

| Asymmetric C-O-C stretch (Methoxy) | ~1250 | Strong |

| C-O-C stretch (Oxadiazole Ring) | ~1070 | Strong |

| Symmetric C-O-C stretch (Methoxy) | ~1030 | Strong |

| Aromatic C-H out-of-plane bend | 900-675 | Strong |

Mass spectrometry (MS) is a critical tool for determining the molecular weight and investigating the fragmentation pathways of a molecule. For the title compound (C₁₆H₁₄N₂O₃), the expected molecular weight is 282.29 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺• at m/z 282.

The fragmentation of 1,2,4-oxadiazoles under electron impact is well-characterized and often involves a retro-cyclization addition (RCA) fragmentation of the heterocyclic ring. researchgate.net This primary cleavage would yield benzonitrile (B105546) (C₆H₅CN, m/z 103) and a 2,4-dimethoxyphenyl nitrile fragment. Other significant fragmentation pathways would involve the formation of key ions such as the benzoyl cation ([C₆H₅CO]⁺, m/z 105) and the 2,4-dimethoxybenzoyl cation ([C₈H₇O₃]⁺, m/z 165).

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Formula |

| 282 | Molecular Ion [M]⁺• | [C₁₆H₁₄N₂O₃]⁺• |

| 165 | 2,4-Dimethoxybenzoyl cation | [C₉H₉O₃]⁺ |

| 135 | Dimethoxybenzene radical cation | [C₈H₁₀O₂]⁺• |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 103 | Benzonitrile radical cation | [C₇H₅N]⁺• |

| 77 | Phenyl cation | [C₆H₅]⁺ |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 1,2,4-oxadiazole ring itself is not strongly chromophoric, but when substituted with aromatic groups like phenyl and dimethoxyphenyl, the extended π-conjugated system gives rise to strong absorption bands. wordpress.com These absorptions are typically due to π → π* transitions. For 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, absorption maxima (λmax) are expected in the UV region, likely between 280 and 310 nm, which is characteristic for 2,5-diaryl substituted oxadiazoles (B1248032). researchgate.net

Table 4: Predicted UV-Vis Absorption Data (in a non-polar solvent)

| Parameter | Predicted Value | Associated Transition |

| λmax | ~290-305 nm | π → π* |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the title compound is not available, data from analogous structures, such as 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, can provide valuable conformational insights. nih.gov

The molecule is expected to be largely planar, though some torsion between the rings is likely. The dihedral angle between the central 1,2,4-oxadiazole ring and the 3-phenyl ring is typically small, often less than 10°, indicating near co-planarity. nih.gov A larger twist may be observed between the oxadiazole ring and the 5-(2,4-dimethoxyphenyl) ring due to potential steric hindrance from the ortho-methoxy group.

In the crystal lattice, intermolecular interactions such as C-H···N and C-H···O hydrogen bonds involving the oxadiazole nitrogen and oxygen atoms and the methoxy oxygen atoms are expected to play a significant role in stabilizing the packing arrangement. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also highly probable. nih.gov

Table 5: Hypothetical Crystal Data Based on Analogous Structures

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | ~4-10 |

| b (Å) | ~10-15 |

| c (Å) | ~14-20 |

| β (°) | ~90-100 |

| Z (molecules/unit cell) | 2 or 4 |

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. The parent compound, 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, is achiral as it does not possess any stereogenic centers and is not atropisomeric. Therefore, it will not exhibit a CD spectrum. These techniques would, however, be applicable to chiral derivatives of this compound, should they be synthesized.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. These calculations can elucidate the three-dimensional arrangement of atoms and the distribution of electrons, which are fundamental to a molecule's chemical behavior.

For derivatives of 1,2,4-oxadiazole (B8745197), DFT calculations are routinely used to optimize the molecular geometry, providing data on bond lengths, bond angles, and dihedral angles. Such studies on related oxadiazoles (B1248032) have been performed using various basis sets, such as 6-311++G(d,p), to achieve a good correlation between theoretical and experimental structural data. ajchem-a.comajchem-a.com These calculations would likely reveal a non-planar structure for 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, with a significant dihedral angle between the phenyl and dimethoxyphenyl rings due to steric hindrance.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commdpi.com The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and kinetic stability. epstem.net

HOMO: This orbital is associated with the molecule's ability to donate electrons, reflecting its nucleophilic or basic character. youtube.com In a molecule like 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, the HOMO is expected to be distributed over the electron-rich dimethoxyphenyl ring and the oxadiazole ring.

LUMO: This orbital relates to the molecule's ability to accept electrons, indicating its electrophilic or acidic nature. youtube.com The LUMO is likely to be located on the phenyl ring and the 1,2,4-oxadiazole core.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. epstem.net For similar oxadiazole derivatives, this energy gap has been calculated to understand their stability and potential for charge transfer within the molecule. ajchem-a.com

| Parameter | Description | Predicted Significance for 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; likely influenced by the dimethoxyphenyl group. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; likely influenced by the phenyl and oxadiazole rings. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Reflects chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. ajchem-a.comajchem-a.com

In an MEP map, different colors represent different electrostatic potential values:

Red and Yellow: Indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. For 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, these regions are expected to be around the oxygen and nitrogen atoms of the oxadiazole ring and the oxygen atoms of the methoxy (B1213986) groups. ajchem-a.com

Blue: Represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These areas are typically found around the hydrogen atoms. ajchem-a.com

Green: Denotes regions of neutral potential.

The MEP map for this compound would be a critical tool for understanding its intermolecular interactions, including hydrogen bonding. ajchem-a.com

Global and local reactivity descriptors derived from DFT, such as Fukui functions, provide a quantitative measure of a molecule's reactivity. sciensage.info Fukui functions help to identify which atoms in a molecule are most likely to be involved in electrophilic, nucleophilic, or radical attacks. sciensage.infopesquisaonline.net

The condensed Fukui function, calculated for each atomic site, allows for the prediction of local reactivity. A higher value of the Fukui function at a specific atom indicates a greater reactivity at that site. sciensage.info For 1,3,4-oxadiazole (B1194373) derivatives, Fukui function analysis has been used to pinpoint the most reactive atomic centers, which is crucial information for understanding reaction mechanisms and designing new molecules with desired reactivity profiles. sciensage.info Analysis of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole would likely show the nitrogen and oxygen atoms of the oxadiazole ring as key sites for interaction.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. scispace.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-target interactions. nih.govekb.eg

While no specific molecular docking studies for 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole have been reported, numerous studies on analogous 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have demonstrated their potential to bind to various biological targets, including enzymes like kinases and proteases. mdpi.comekb.egresearchgate.net

Molecular docking simulations can elucidate the specific binding mode of a ligand within the active site of a protein. This includes identifying key intermolecular interactions such as:

Hydrogen bonds: Crucial for specificity and affinity.

Pi-pi stacking: Interactions between aromatic rings.

Van der Waals forces: General non-specific interactions.

The docking score, a numerical value that estimates the binding affinity, is calculated based on these interactions. A lower docking score generally indicates a more favorable binding interaction. For example, various 1,3,4-oxadiazole derivatives have shown strong binding affinities to the active sites of proteins like CDK-2 and EGFR, with docking scores indicating potent inhibitory potential. ekb.egresearchgate.net

| Interaction Type | Description | Potential Role in Binding of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | The nitrogen and oxygen atoms of the oxadiazole ring and methoxy groups can act as hydrogen bond acceptors. |

| Hydrophobic Interactions | Interactions between nonpolar groups. | The phenyl and dimethoxyphenyl rings can engage in hydrophobic interactions with nonpolar residues in a binding pocket. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic rings of the compound can interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

Molecular docking is a powerful tool for rationalizing Structure-Activity Relationships (SAR). By comparing the docking poses and scores of a series of related compounds, researchers can understand how different functional groups contribute to binding affinity and selectivity. nih.govmdpi.com

For instance, studies on 1,2,4-oxadiazole derivatives have shown that the nature and position of substituents on the phenyl rings significantly influence their biological activity. nih.govnih.govmdpi.com The presence of electron-donating groups like methoxy groups, as in 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, can affect the electronic properties of the molecule and its ability to form specific interactions within a protein's active site. Computational models can help to explain these observed SAR trends and guide the design of new analogs with improved potency and selectivity. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For a compound like 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, MD simulations would provide critical insights into its conformational flexibility and its stability when interacting with a biological target, such as a protein receptor or enzyme.

When studying the interaction with a protein, MD simulations can assess the binding stability of the ligand-protein complex. Key metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, root-mean-square fluctuation (RMSF) of protein residues in the binding site, and the network of intermolecular interactions (like hydrogen bonds and hydrophobic contacts) over the simulation time would be analyzed. This data is crucial for validating docking poses and understanding the energetic factors that govern molecular recognition and binding affinity. However, no published studies containing MD simulation data for 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole could be located.

In Silico Prediction of Pharmacokinetic Properties

In silico methods are widely used in early-stage drug discovery to predict the pharmacokinetic properties of a compound, which include its absorption, distribution, metabolism, and excretion (ADME). These predictions help to identify potential liabilities before resource-intensive experimental studies are conducted. While general 1,2,4-oxadiazole derivatives have been the subject of such computational studies, specific data for 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole is not available.

A typical in silico pharmacokinetic assessment would involve the calculation of various physicochemical and ADME-related descriptors using specialized software. These predictions are based on the molecule's structure and are compared against established ranges for known drugs.

Below is a representative table of the types of pharmacokinetic properties that would be predicted. Note: The values in this table are hypothetical examples for illustrative purposes only, as no specific data exists for this compound in the searched literature.

| Property Category | Parameter | Predicted Value (Hypothetical) | Significance |

| Physicochemical Properties | Molecular Weight (MW) | 282.29 g/mol | Influences size-dependent absorption and diffusion. |

| LogP (Octanol/Water Partition Coefficient) | 3.5 | Indicates lipophilicity, affecting membrane permeability and solubility. | |

| Topological Polar Surface Area (TPSA) | 50.5 Ų | Predicts cell permeability and blood-brain barrier penetration. | |

| Absorption & Solubility | Aqueous Solubility (LogS) | -4.2 | Predicts solubility in water, impacting dissolution and absorption. |

| Gastrointestinal (GI) Absorption | High | Predicts the extent of absorption from the gut into the bloodstream. | |

| Blood-Brain Barrier (BBB) Permeant | No | Predicts the likelihood of crossing the BBB to act on the central nervous system. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2D6, CYP3A4 | Predicts potential for drug-drug interactions. |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Assesses if the compound has properties consistent with orally active drugs. |

These computational predictions provide a preliminary profile of a compound's potential as a drug candidate. For instance, high GI absorption and good aqueous solubility are desirable for orally administered drugs, while potential inhibition of key metabolic enzymes like CYP450s can be a red flag for adverse drug interactions. Without specific research on 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, its pharmacokinetic profile remains undetermined.

In Vitro Biological Activity and Mechanistic Studies

Evaluation of Anticancer Activity in Cell Lines

The anticancer potential of novel compounds is a primary focus of research into oxadiazole derivatives. nih.govjuniperpublishers.com Investigations typically involve a tiered approach, beginning with broad screening for cytotoxicity and progressing to more detailed mechanistic studies.

Cytotoxicity and Antiproliferative Assays

Initial evaluation of anticancer activity for a compound such as 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole would involve determining its ability to inhibit the growth of or kill cancer cells in vitro. Standard methodologies include assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

For structurally related 1,2,4-oxadiazole (B8745197) compounds, researchers have reported significant cytotoxic effects against a variety of human cancer cell lines, including those from breast (MCF-7), lung (A549), and prostate cancers. nih.gov The results of such assays are typically quantified as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. For example, certain 3,5-diaryl-1,2,4-oxadiazole derivatives have demonstrated potent activity in these types of screens. nih.gov

Mechanisms of Action: Apoptosis Induction (e.g., Caspase Activation, p53 Modulation)

Compounds that exhibit significant cytotoxicity are further investigated to determine their mechanism of action. A key area of interest is the induction of apoptosis, or programmed cell death, a common pathway for many effective anticancer agents. Studies on other 3,5-diaryl-1,2,4-oxadiazoles have shown them to be inducers of apoptosis. nih.govmdpi.com

Experimental approaches to confirm apoptosis induction include:

Caspase Activation Assays: Caspases are a family of proteases that are central to the apoptotic process. Assays measuring the activity of key executioner caspases, such as caspase-3, are frequently employed. mdpi.comnih.gov Activation of caspase-3 is a hallmark of apoptosis.

p53 Modulation: The tumor suppressor protein p53 plays a crucial role in regulating cell death. Studies on analogous compounds have investigated their ability to increase the expression levels of p53, which can trigger the apoptotic cascade. rsc.org

Assessment of Antimicrobial Activities (Antibacterial, Antifungal, Antitubercular)

The 1,2,4-oxadiazole scaffold is also recognized for its potential in developing new antimicrobial agents to combat drug-resistant pathogens. nih.gov

In Vitro Growth Inhibition Assays

To assess the antimicrobial properties of a compound like 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, in vitro growth inhibition assays are performed against a panel of clinically relevant microorganisms.

Antibacterial Activity: The compound would be tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) using methods such as broth microdilution or agar (B569324) well diffusion. goums.ac.ir The primary endpoint of these assays is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microbe. While data for the specific target compound is unavailable, studies on other oxadiazole derivatives have reported antibacterial effects. goums.ac.ir

Antifungal Activity: Similarly, antifungal activity would be evaluated against pathogenic fungi like Candida albicans and Aspergillus fumigatus. nih.gov The MIC would be determined to quantify the compound's potency.

Antitubercular Activity: Given the need for new treatments for tuberculosis, novel compounds are often screened against Mycobacterium tuberculosis. nih.gov

Investigation of Microbial Target Pathways

If a compound demonstrates significant antimicrobial activity, subsequent studies would aim to identify its molecular target within the microbial cell. This is crucial for understanding its mechanism of action and for further drug development. While no specific microbial target pathways have been investigated for 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, research on other antimicrobial oxadiazoles (B1248032) seeks to elucidate their mechanisms, which could involve the inhibition of essential enzymes or disruption of cell membrane integrity. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

No published in vitro enzyme assay data is available for 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole against the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Carbonic Anhydrase (CA), Succinate Dehydrogenase (SDH), Monoamine Oxidase (MAO), or Aminoacyl-tRNA Synthetase.

While numerous studies have explored other substituted 1,2,4-oxadiazole derivatives as potential enzyme inhibitors, these findings are not directly applicable to the title compound. For instance, various 1,2,4-oxadiazole-based molecules have been investigated as FXR antagonists, PXR agonists, and inhibitors of CA, SDH, and MAO. However, the specific substitution pattern of a 3-phenyl group and a 5-(2,4-dimethoxyphenyl) group has not been evaluated in these contexts. Similarly, the activity of 1,2,4-oxadiazoles against aminoacyl-tRNA synthetases has not been a prominent area of investigation.

A summary of the status of enzyme inhibition studies for the specific compound is presented below.

Table 1: Status of In Vitro Enzyme Inhibition Data for 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole

| Enzyme Target | In Vitro Inhibition Data Available? |

| Farnesoid X Receptor (FXR) | No |

| Pregnane X Receptor (PXR) | No |

| Carbonic Anhydrase (CA) | No |

| Succinate Dehydrogenase (SDH) | No |

| Monoamine Oxidase (MAO) | No |

| Aminoacyl-tRNA Synthetase | No |

There is no scientific literature available detailing the results of receptor binding assays for 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole with sigma receptors or any other receptor type. The affinity and selectivity of this specific compound for sigma-1 (σ1) or sigma-2 (σ2) receptors remain undetermined.

Anti-Inflammatory Activities in Cellular Models

No studies have been published that evaluate the in vitro anti-inflammatory activity of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole in cellular models. Key metrics, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), modulation of inflammatory mediators like nitric oxide (NO), or inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), have not been reported for this compound.

Other Relevant In Vitro Biological Activities (e.g., Antileishmanial)

A review of the literature indicates that the in vitro antileishmanial activity of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole has not been investigated. Although other 1,2,4-oxadiazole derivatives have demonstrated potential as antileishmanial agents, with structure-activity relationships suggesting that methoxy-phenyl substitutions can influence activity, no specific data exists for the 2,4-dimethoxy configuration of the title compound.

Investigation of Mechanistic Pathways at the Cellular and Molecular Level

In the absence of primary in vitro biological activity data, no investigations into the cellular or molecular mechanistic pathways of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole have been conducted. Research into its potential effects on signaling cascades, gene expression, apoptosis, or other molecular-level interactions is currently absent from the scientific literature.

Structure Activity Relationship Sar Studies and Lead Optimization

Design and Synthesis of Analogs to Explore SAR

The systematic exploration of the SAR for the 1,2,4-oxadiazole (B8745197) scaffold involves the design and synthesis of a diverse array of analogs. The core strategy revolves around modifying the substituents at the C3 and C5 positions of the oxadiazole ring. For the parent compound, this means altering the 3-phenyl and the 5-(2,4-dimethoxyphenyl) moieties.

Synthetic strategies for generating these analogs are well-established. The most common method involves the reaction of a substituted amidoxime (B1450833) with a carboxylic acid or its derivative (like an acyl chloride or ester). chim.it This approach allows for significant diversity. For instance, to explore variations of the 3-phenyl group, benzamidoxime (B57231) can be reacted with a wide range of substituted benzoic acids. Conversely, to probe the importance of the 5-(2,4-dimethoxyphenyl) group, various substituted phenyl amidoximes can be reacted with benzoic acid. acs.orgresearchgate.net

Another key design strategy is the application of computational methods like 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies. researchgate.netdeepdyve.com These models can predict the activity of hypothetical structures, thereby guiding the synthesis of new molecules with a higher probability of success. researchgate.netdeepdyve.com Pharmacophore combination is another rational design approach, where the 1,2,4-oxadiazole core is linked to other known biologically active scaffolds (pharmacophores) to create hybrid molecules with potentially enhanced or novel activities. nih.gov For example, a series of novel flavone (B191248) 1,2,4-oxadiazole derivatives were designed and synthesized by combining the two pharmacophores to evaluate their anti-inflammatory and antioxidant activities. nih.gov

The general synthetic route to produce 3,5-disubstituted 1,2,4-oxadiazoles is outlined below:

Scheme 1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazole Analogs

This scheme illustrates the condensation reaction between an amidoxime (R1-C(NH2)=NOH) and a carboxylic acid derivative (R2-COOH), a common and versatile method for creating a library of analogs by varying the R1 and R2 groups.

This scheme illustrates the condensation reaction between an amidoxime (R1-C(NH2)=NOH) and a carboxylic acid derivative (R2-COOH), a common and versatile method for creating a library of analogs by varying the R1 and R2 groups.Impact of Substituent Effects on Biological Activity

The nature of the chemical groups substituted on the phenyl rings at the C3 and C5 positions dramatically influences the compound's biological profile. These effects can be broadly categorized into electronic, steric, and lipophilic contributions.

The electronic properties of substituents, whether they donate or withdraw electron density from the aromatic rings, are critical for molecular interactions with biological targets. The 1,2,4-oxadiazole ring itself is considered an electron-withdrawing moiety. nih.gov

Studies have shown that the impact of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) is highly dependent on the specific biological target. For instance, in a series of 1,2,4-oxadiazoles developed as anticancer agents, the introduction of an EWG, such as a nitro group, into the structure of the 5-aryl ring led to an increase in antitumor activity. nih.gov Conversely, other research on different cancer cell lines found that the presence of EDGs, like methoxy (B1213986) groups, greatly improved antiproliferative potency. nih.gov In the development of antitubercular agents, a small electron-donating methoxy group was associated with the most potent activity against M. kansasii. plos.org This highlights that there is no universal rule, and the optimal electronic properties must be determined empirically for each therapeutic target.

| Target/Activity | Substituent Position | Effect of Electron-Donating Groups (EDGs) | Effect of Electron-Withdrawing Groups (EWGs) | Reference(s) |

| Anticancer (general) | 5-Aryl ring | Decreased activity | Increased activity | nih.gov |

| Anticancer (MCF-7, A375, HT-29) | Phenyl ring | Greatly improved activity | Decreased activity | nih.gov |

| Antitubercular (M. kansasii) | N-benzyl (analog series) | Methoxy (OCH₃) group led to highest potency | Chlorine (Cl) was beneficial, but more EWGs did not improve activity | plos.org |

| Nematocidal | 4-position of benzene (B151609) ring | N/A | Weakened activity with increasing atomic radius (F > Cl > Br) | mdpi.com |

Steric factors, which relate to the size and shape of the substituents, govern how well the molecule can fit into the binding site of a protein. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller groups might not fill the available space effectively to maximize interactions.

Lipophilicity, the "fat-loving" character of a molecule, is crucial for its ability to cross cell membranes and reach its target. The introduction of lipophilic groups can enhance membrane permeability. For example, incorporating halogen atoms or haloalkyl groups can increase lipophilicity and introduce unique steric and electronic effects. mdpi.com In the pursuit of novel anticancer agents, series of lipophilic 1,2,4- and 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated, with results indicating that increased lipophilicity can correlate with higher cytotoxicity against cancer cells. nih.gov Similarly, designing analogs with more lipophilic moieties, such as a p-trifluoromethyl phenyl group, has been a strategy in developing multifunctional agents for Alzheimer's disease. nih.gov

Identification of Pharmacophore Features

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the 3,5-diaryl-1,2,4-oxadiazole class, SAR studies have helped to define key pharmacophoric elements.

The central 1,2,4-oxadiazole ring is a critical scaffold, acting as a bioisosteric replacement for ester and amide groups, providing metabolic stability. lifechemicals.com The two aryl rings at positions C3 and C5 are also fundamental features, serving as anchors that can be functionalized to modulate activity.

Specific studies have identified more detailed features:

Apoptosis Induction: For inducing apoptosis in cancer cells, a substituted five-membered ring (like chlorothiophene) at the 5-position was found to be important for activity. nih.govresearchgate.net

Sigma (σ1) Receptor Affinity: High affinity and selectivity for the σ1 receptor were associated with a hydrophobic pharmacophore and the presence of halogen atoms on the 3-phenyl ring. nih.gov

Histamine H3 Receptor Antagonism: SAR studies revealed specific substitution patterns on the 5-position ring that were crucial for potent antagonist activity. nih.govresearchgate.net

These findings suggest a general pharmacophore model for this class of compounds consisting of the central oxadiazole core with two aromatic substituents, where the specific nature and substitution pattern of these aryl groups determine the compound's specific biological target and potency.

Strategies for Improving Potency and Selectivity (Lead Optimization Principles)

Lead optimization is the process of refining a promising lead compound to improve its desired characteristics while minimizing undesirable ones. For derivatives of "5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole," several strategies have been successfully employed.

One primary strategy is iterative structural modification based on SAR data. In a study targeting carbonic anhydrase IX (CAIX) for cancer therapy, an initial compound (OX12) with moderate activity was identified. nih.gov Through structural optimization based on initial SAR findings, a new series of derivatives was synthesized. This led to the discovery of compound OX27, which showed a nearly two-fold increase in antiproliferative effect and a significantly more potent inhibition of CAIX. nih.gov

Another key principle is to systematically probe the structural requirements for potent inhibition. In the development of inhibitors for the SARS-CoV-2 papain-like protease (PLpro), systematic SAR studies of 1,2,4-oxadiazole derivatives provided new insights. ipbcams.ac.cn This allowed for the design of new compounds with improved potency and, crucially, better metabolic stability, leading to derivatives with enhanced antiviral activity in cell-based assays. ipbcams.ac.cn

The table below summarizes lead optimization strategies applied to the 1,2,4-oxadiazole scaffold.

| Optimization Goal | Strategy | Example Outcome | Reference(s) |

| Increase Potency & Selectivity (Anticancer) | SAR-oriented structural optimization of an initial lead compound (OX12). | Resulted in compound OX27 with a 2x increase in antiproliferative effect and significantly higher potency against the target enzyme (CAIX). | nih.gov |

| Improve Potency & Pharmacokinetics (Antiviral) | Systematic SAR studies to understand structural requirements and improve metabolic stability. | Developed derivatives (13f and 26r) with potent enzyme inhibition, improved metabolic stability, and lower EC50 values against SARS-CoV-2 variants. | ipbcams.ac.cn |

| Enhance Biological Activity (General) | Introduction of specific functional groups based on SAR trends. | Identified that introducing EWGs on the 5-aryl ring increased antitumor activity in certain models. | nih.gov |

These examples demonstrate that a rational, iterative approach combining chemical synthesis, biological testing, and computational modeling is essential for transforming a promising chemical scaffold into a potent and selective therapeutic agent.

Pharmacological Characterization at the Molecular and Cellular Level Pre Clinical

Target Identification and Validation Using Chemical Biology Approaches

Specific molecular targets for 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole have not been definitively identified in publicly available scientific literature. However, research on the broader class of 3,5-diaryl-1,2,4-oxadiazoles has employed chemical biology techniques to uncover potential mechanisms of action.

One study utilized a chemical genetics approach to screen a library of 3,5-diaryl-oxadiazoles for apoptosis-inducing activity. nih.gov Through photoaffinity labeling, this research identified the tail-interacting protein 47 (TIP47), an insulin-like growth factor-II receptor binding protein, as a molecular target for a lead compound from this series. nih.gov Down-regulation of TIP47 in cancer cells using small interfering RNA (siRNA) produced a similar pathway profile to that of the compound treatment, suggesting that 3,5-diaryl-oxadiazoles may exert their effects, at least in part, through this target. nih.gov

Another investigation into diaryl 5-amino-1,2,4-oxadiazoles, a closely related structural class, identified tubulin as a potent target. nih.gov Experimental data, including the inhibition of colchicine (B1669291) binding, combined with computational docking studies, confirmed this interaction. nih.gov

Ligand-Protein Interaction Profiling

Detailed ligand-protein interaction profiling for 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole is not currently available. However, for the broader class of 3,5-diaryl-1,2,4-oxadiazoles, computational and experimental methods have shed light on potential binding modes.

In the case of diaryl 5-amino-1,2,4-oxadiazoles identified as tubulin inhibitors, comparative SAR analysis with known tubulin binders like combretastatin (B1194345) A-4 and colchicine has provided insights into their binding specifics. nih.gov The presence of an alkyl or alkoxy group in the para-position of the PhNH- fragment was found to be a key determinant of their inhibitory potency on tubulin. nih.gov

For another series of 3-aryl-5-aryl-1,2,4-oxadiazoles identified as apoptosis inducers through caspase-3 activation, molecular docking was used to explore their binding orientations and conformations within the active site of caspase-3. mdpi.com These computational studies help to elucidate the potential interactions between the ligand and the protein at a molecular level. mdpi.com

Cellular Uptake and Distribution Mechanisms (excluding pharmacokinetic distribution in vivo)

Specific studies on the cellular uptake and distribution mechanisms of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole are not documented. As a small molecule, its entry into cells is likely governed by general mechanisms such as passive diffusion, facilitated diffusion, or active transport. nih.gov The lipophilicity of the compound, influenced by its dimethoxyphenyl and phenyl substituents, would play a significant role in its ability to cross the cell membrane via simple diffusion. nih.gov

The process of cellular uptake for small molecules is complex and can be influenced by various factors, including their size, charge, and the specific characteristics of the cell membrane. acs.orgnih.gov For therapeutic agents, understanding these mechanisms is crucial as most are designed to interact with intracellular components. acs.orgnih.gov

Metabolic Stability in Microsomal or Cellular Systems (excluding in vivo metabolism)

While specific data on the metabolic stability of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole in microsomal or cellular systems is not available, the 1,2,4-oxadiazole (B8745197) ring itself is often incorporated into drug candidates to enhance metabolic stability. nih.gov This heterocyclic core is considered a bio-isosteric replacement for ester and amide functionalities, which are more susceptible to hydrolysis by cellular enzymes. nih.govlifechemicals.com

A study on a different series of 1,3,4-oxadiazoles, another isomer of oxadiazole, showed that a lead compound had good microsomal stability with a half-life of over 255 minutes. malariaworld.org This highlights the potential for the oxadiazole core to confer metabolic stability, although direct testing of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole is necessary.

Mechanistic Studies of Cellular Responses (e.g., Gene Expression, Protein Modulation)

Direct mechanistic studies on the cellular responses to 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, such as gene expression profiling or protein modulation, have not been reported. However, research on other 3,5-diaryl-1,2,4-oxadiazole derivatives has provided insights into the cellular pathways they may affect.

In a study of a novel series of 3,5-diaryl-oxadiazoles that induce apoptosis, gene expression profiling using Affymetrix Gene Chip array technology was conducted. nih.gov This analysis revealed that a lead compound from this series altered the expression of several key genes, including cyclin D1, transforming growth factor-beta1 (TGF-β1), p21, and insulin-like growth factor-binding protein 3 (IGFBP3). nih.gov These changes in gene expression are indicative of the compound's impact on cell cycle regulation and apoptosis pathways. nih.gov

Furthermore, some 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers through the activation of caspase-3, a key effector caspase in the apoptotic cascade. mdpi.com

The table below summarizes the findings for the broader class of 3,5-diaryl-1,2,4-oxadiazoles.

| Pharmacological Aspect | Findings for 3,5-Diaryl-1,2,4-Oxadiazoles | Specific Compound Studied |

| Target Identification | Tail-interacting protein 47 (TIP47) | Lead compound from a 3,5-diaryl-oxadiazole series nih.gov |

| Tubulin | Diaryl 5-amino-1,2,4-oxadiazoles nih.gov | |

| Ligand-Protein Interaction | Binding at the colchicine site of tubulin | Diaryl 5-amino-1,2,4-oxadiazoles nih.gov |

| Interaction with the active site of caspase-3 | 3-Aryl-5-aryl-1,2,4-oxadiazoles mdpi.com | |

| Gene Expression Modulation | Altered expression of cyclin D1, TGF-β1, p21, and IGFBP3 | Lead compound from a 3,5-diaryl-oxadiazole series nih.gov |

| Protein Modulation | Activation of caspase-3 | 3-Aryl-5-aryl-1,2,4-oxadiazoles mdpi.com |

Strategic Applications and Future Research Directions

Role of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole as a Molecular Probe or Lead Compound

The 1,2,4-oxadiazole (B8745197) nucleus is a cornerstone in the development of biologically active compounds, making 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole a strong candidate for a lead compound. nih.gov Lead compounds are starting points for the design of new drugs. The diaryl substitution pattern, as seen in this molecule, is common in compounds targeting a variety of biological receptors. For instance, diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent tubulin inhibitors, a key target in cancer therapy. nih.gov

The dimethoxy-substituted phenyl ring, in particular, is a feature found in numerous bioactive molecules, including potent and selective inhibitors of various enzymes. The substitution pattern can be critical for activity; for example, studies on other heterocyclic scaffolds have shown that 2,4-dimethoxyphenyl groups can confer significant biological activity. mdpi.com

As a molecular probe, the compound's rigid heterocyclic core provides a well-defined orientation for its phenyl and dimethoxyphenyl substituents. This structural rigidity is advantageous for mapping the binding pockets of proteins and enzymes. By systematically modifying these aryl groups, researchers can probe structure-activity relationships (SAR) to understand the key interactions required for biological effect, guiding the optimization of more potent and selective molecules. nih.gov

Potential for Scaffold Hopping and Bioisosteric Replacement in Drug Design

The 1,2,4-oxadiazole ring is a classic bioisostere for ester and amide groups. researchgate.netchim.it Bioisosteres are chemical groups that can be interchanged without significantly altering the biological activity of a molecule. This strategy, known as bioisosteric replacement, is a cornerstone of modern drug design.

Key advantages of using the 1,2,4-oxadiazole ring as a bioisostere include:

Physicochemical Properties : The ring can favorably modulate a compound's polarity, solubility, and ability to cross cell membranes.

Receptor Interactions : The nitrogen atoms in the ring can act as hydrogen bond acceptors, mimicking the interactions of the carbonyl oxygen in amides and esters. nih.gov

"Scaffold hopping" involves replacing a central molecular core with a structurally different one while retaining similar biological activity. The 3,5-diaryl-1,2,4-oxadiazole framework of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole could serve as a novel scaffold to replace other heterocyclic systems in known drugs, potentially leading to new intellectual property and improved drug-like properties. For example, researchers have successfully used this approach to discover potent dual orexin (B13118510) receptor antagonists by replacing a known core with a 1,2,4-oxadiazole scaffold. nih.gov

| Property | Ester/Amide Group | 1,2,4-Oxadiazole Ring | Advantage of Replacement |

|---|---|---|---|

| Metabolic Stability | Susceptible to hydrolysis by esterases/amidases | Resistant to hydrolysis | Improved pharmacokinetic profile, longer half-life. researchgate.net |

| Hydrogen Bonding | Carbonyl oxygen acts as H-bond acceptor | Ring nitrogens act as H-bond acceptors | Maintains key biological interactions with target proteins. nih.gov |

| Structural Rigidity | Flexible (rotatable bonds) | Planar and rigid | Reduces conformational entropy upon binding, potentially increasing affinity. |

| Chemical Diversity | Limited to R-CO-X-R' | Allows for diverse substitutions at C3 and C5 positions | Enables broad exploration of chemical space for SAR studies. chim.it |

Integration with Fragment-Based Drug Discovery (FBDD) or Virtual Screening Approaches

The structural characteristics of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole make it and its constituent parts highly amenable to modern drug discovery techniques like Fragment-Based Drug Discovery (FBDD) and virtual screening.

In FBDD , small molecular fragments are screened for weak binding to a biological target. Hits are then grown or linked to create a more potent lead compound. The phenyl, 2,4-dimethoxyphenyl, and even the core 1,2,4-oxadiazole ring itself can be considered valuable fragments for inclusion in FBDD libraries.

Virtual screening uses computational models to screen large libraries of compounds for their potential to bind to a specific biological target. The 1,2,4-oxadiazole scaffold is frequently used in these in silico approaches. ctu.edu.vn For example, virtual screening has successfully identified 1,2,4-oxadiazole derivatives as inhibitors of targets like aminoacyl-tRNA synthetases for antibiotic development. ctu.edu.vn The defined geometry and electronic properties of 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole allow for accurate docking simulations to predict its binding mode and affinity, facilitating its identification in virtual screens or its use as a template for designing new focused libraries. mdpi.com

Challenges and Opportunities in 1,2,4-Oxadiazole Research

Despite the immense potential of the 1,2,4-oxadiazole scaffold, researchers face several challenges and opportunities.

Challenges:

Synthesis : While numerous synthetic routes exist, achieving high yields and regioselectivity for certain substitution patterns can be difficult. nih.gov Some methods require harsh conditions (e.g., superacids) or expensive catalysts, limiting their broad applicability. nih.gov

Reactivity and Stability : The 1,2,4-oxadiazole ring has a relatively low level of aromaticity, and the O-N bond can be susceptible to cleavage under certain conditions, such as reduction or photochemical rearrangement. chim.it This potential instability must be considered during drug development to ensure the metabolic fate of the compound does not lead to reactive intermediates. chim.it

Solubility : Like many aromatic heterocyclic systems, some 1,2,4-oxadiazole derivatives can suffer from poor aqueous solubility, which can hinder their development as therapeutic agents.

Opportunities:

Broad Biological Spectrum : The scaffold has demonstrated an exceptionally wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov This versatility provides a vast playground for discovering new medicines for numerous diseases.

New Synthetic Methods : There is an ongoing opportunity to develop more efficient, scalable, and environmentally friendly ("green chemistry") synthetic methods. nih.gov For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields. nih.gov

Multi-Target Ligands : The structural rigidity and diverse substitution possibilities of the 1,2,4-oxadiazole core make it an ideal platform for designing multi-target agents, which can be more effective for complex diseases like cancer. nih.gov

Future Perspectives in Medicinal Chemistry and Related Disciplines

The 1,2,4-oxadiazole ring system, embodied by compounds like 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, is set to remain a prominent feature in medicinal chemistry. nih.gov Future research will likely focus on several key areas:

Targeting Novel Pathways : As our understanding of disease biology grows, the 1,2,4-oxadiazole scaffold will be applied to novel and challenging targets, such as protein-protein interactions and allosteric binding sites.

Advanced Drug Delivery : Formulating poorly soluble but highly potent oxadiazole derivatives into advanced drug delivery systems (e.g., nanoparticles) could overcome pharmacokinetic barriers and enhance their therapeutic efficacy.

Integration with AI and Machine Learning : Computational tools will play an even greater role in predicting the activity, toxicity, and pharmacokinetic properties of new 1,2,4-oxadiazole derivatives, accelerating the design-synthesize-test cycle.

Agricultural and Material Science Applications : Beyond medicine, the unique properties of 1,2,4-oxadiazoles are being explored in agriculture for creating new pesticides and in material science. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 5-(2,4-dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions of amidoxime precursors with activated carboxylic acid derivatives. For example, a general method includes refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) to form the oxadiazole ring . Optimization may involve varying reaction time, solvent polarity, or catalyst loading. Characterization via NMR and mass spectrometry is critical for confirming product purity and structure, as demonstrated in analogous oxadiazole syntheses .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy : NMR (e.g., δ 7.46–8.04 ppm for aromatic protons) and IR (C=N stretch ~1600 cm, C-O-C ~1250 cm) are standard .

- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding forming 2D networks) . Data collection with a Bruker SMART diffractometer and absorption correction are recommended .

Q. What computational tools are suitable for predicting the toxicity of this compound in early-stage research?

The GUSAR-online platform can predict acute toxicity using quantitative structure-activity relationship (QSAR) models. Input the compound’s SMILES string to generate LD values and prioritize low-toxicity candidates for pharmacological screening .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence its photophysical properties and excited-state behavior?

The 2,4-dimethoxyphenyl group at position 5 enhances planarity with the oxadiazole ring, promoting tautomerism and fluorescence in non-polar solvents. Compare with analogues like 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole, where solvent polarity dictates emission bands (normal vs. tautomeric) . Time-resolved fluorescence spectroscopy and DFT calculations (e.g., dipole moment analysis) can elucidate solvent-dependent excited-state dynamics .

Q. How can in vitro biological activity assays (e.g., antioxidant, anticancer) be designed for this compound?

- Antioxidant Activity : Employ DPPH radical scavenging assays. Dissolve the compound in DMSO, mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes .

- Anticancer Screening : Use MTT assays on triple-negative breast cancer cells (e.g., MDA-MB-231). Compare IC values with control compounds and validate apoptosis via caspase-3 activation .

Q. What crystallographic challenges arise when refining structures of this compound, and how can SHELX software address them?

High-resolution data (<1.0 Å) minimizes refinement errors. For twinned crystals, SHELXL’s TWIN/BASF commands improve structure solution. Validate hydrogen bonding networks (e.g., C-H···O interactions) using Olex2 or Mercury .

Data Contradiction and Resolution

Q. Discrepancies in reported biological activities of structurally similar oxadiazoles: How to resolve them?

For example, 5-(4-fluoro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole derivatives show variable antimicrobial activity. Address this by:

Q. Conflicting protonation site predictions between DFT studies and experimental How to reconcile?

Re-evaluate computational parameters (e.g., solvent model, basis set). Compare experimental dipole moments (via fluorescence spectroscopy) with DFT-derived values to validate protonation sites .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.